molecular formula C10H12O3S B7993481 S-(2,5-Dimethoxyphenyl) ethanethioate

S-(2,5-Dimethoxyphenyl) ethanethioate

Cat. No.: B7993481
M. Wt: 212.27 g/mol
InChI Key: VVKQOYYATJUZQO-UHFFFAOYSA-N
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Description

S-(2,5-Dimethoxyphenyl) ethanethioate: is an organic compound with the molecular formula C11H14O3S and a molecular weight of 226.29 g/mol It is characterized by the presence of a dimethoxyphenyl group attached to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dimethoxyphenyl) ethanethioate typically involves the reaction of 2,5-dimethoxybenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(2,5-Dimethoxyphenyl) ethanethioate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes .

Medicine: Its derivatives may exhibit pharmacological activities that could be explored for therapeutic purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of S-(2,5-Dimethoxyphenyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • S-(2,4-Dimethoxyphenyl) ethanethioate
  • S-(3,5-Dimethoxyphenyl) ethanethioate
  • S-(2,5-Dimethoxyphenyl) propanethioate

Uniqueness: S-(2,5-Dimethoxyphenyl) ethanethioate is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning influences its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

S-(2,5-dimethoxyphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7(11)14-10-6-8(12-2)4-5-9(10)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKQOYYATJUZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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